Cas no 30490-21-2 (5,7-Dinitroindolin-2-one)
5,7-Dinitroindolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5,7-Dinitroindolin-2-one
- 5,7-Dinitro-2-oxindole
- 5,7-Dinitrooxindole
- 5,7-dinitro-1,3-dihydroindol-2-one
- 5,7-DINITRO-1,3-DIHYDRO-INDOL-2-ONE
- SCHEMBL2078114
- 30490-21-2
- DTXSID80378436
- CS-0450755
- C8H5N3O5
- AB11406
- BS-22269
- A820404
- AKOS015833294
- 2H-Indol-2-one, 1,3-dihydro-5,7-dinitro-
- MFCD02179614
- FT-0638923
- DB-047791
-
- MDL: MFCD02179614
- Inchi: 1S/C8H5N3O5/c12-7-2-4-1-5(10(13)14)3-6(11(15)16)8(4)9-7/h1,3H,2H2,(H,9,12)
- InChI Key: OHIHEPCCFSIXCK-UHFFFAOYSA-N
- SMILES: O=C1CC2C=C(C=C(C=2N1)[N+](=O)[O-])[N+](=O)[O-]
Computed Properties
- Exact Mass: 223.02300
- Monoisotopic Mass: 223.02292027g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 121Ų
Experimental Properties
- PSA: 120.74000
- LogP: 2.18200
5,7-Dinitroindolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5,7-Dinitroindolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211161-1g |
5,7-Dinitroindolin-2-one |
30490-21-2 | 95% | 1g |
£100.00 | 2022-03-01 | |
| Fluorochem | 211161-5g |
5,7-Dinitroindolin-2-one |
30490-21-2 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 211161-25g |
5,7-Dinitroindolin-2-one |
30490-21-2 | 95% | 25g |
£976.00 | 2022-03-01 | |
| TRC | B523403-10mg |
5,7-Dinitroindolin-2-one |
30490-21-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523403-50mg |
5,7-Dinitroindolin-2-one |
30490-21-2 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B523403-100mg |
5,7-Dinitroindolin-2-one |
30490-21-2 | 100mg |
$ 80.00 | 2022-06-07 | ||
| Matrix Scientific | 090932-1g |
5,7-Dinitroindolin-2-one, 95+% |
30490-21-2 | 95+% | 1g |
$227.00 | 2023-09-09 | |
| Matrix Scientific | 090932-5g |
5,7-Dinitroindolin-2-one, 95+% |
30490-21-2 | 95+% | 5g |
$605.00 | 2023-09-09 | |
| Matrix Scientific | 090932-10g |
5,7-Dinitroindolin-2-one, 95+% |
30490-21-2 | 95+% | 10g |
$899.00 | 2023-09-09 | |
| abcr | AB150349-1 g |
5,7-Dinitrooxindole, 95%; . |
30490-21-2 | 95% | 1g |
€212.00 | 2023-06-23 |
5,7-Dinitroindolin-2-one Suppliers
5,7-Dinitroindolin-2-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 5,7-Dinitroindolin-2-one
Comprehensive Overview of 5,7-Dinitroindolin-2-one (CAS No. 30490-21-2): Properties, Applications, and Research Insights
5,7-Dinitroindolin-2-one (CAS No. 30490-21-2) is a specialized organic compound belonging to the indole derivative family. This nitro-substituted heterocyclic structure has garnered significant attention in pharmaceutical and materials science research due to its unique chemical properties. The compound's molecular formula is C8H5N3O5, with a molecular weight of 223.14 g/mol. Its distinctive dinitroindolinone backbone makes it valuable for synthesizing more complex molecules with potential biological activity.
Recent studies highlight the growing interest in nitroindole derivatives like 5,7-Dinitroindolin-2-one for their role in developing novel therapeutic agents. Researchers are particularly focused on its potential as a building block for small molecule inhibitors and fluorescence probes. The compound's electron-deficient aromatic system contributes to its reactivity in nucleophilic substitution reactions, making it useful for creating diverse molecular architectures. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize this compound's purity and structural integrity.
In material science applications, 5,7-Dinitroindolin-2-one has shown promise in the development of organic electronic materials. Its conjugated π-system and nitro functional groups enable interesting charge-transfer properties that are being explored for optoelectronic devices. The compound's thermal stability (typically stable up to 200°C) makes it suitable for various synthetic processes. Current research trends also investigate its potential in photocatalysis and as a precursor for metal-organic frameworks (MOFs) with specialized absorption characteristics.
The synthesis of 5,7-Dinitroindolin-2-one typically involves nitration reactions of indolin-2-one derivatives under controlled conditions. Process optimization remains an active area of investigation to improve yields and reduce environmental impact. Modern green chemistry approaches are being applied to develop more sustainable production methods for this and related nitroaromatic compounds. Quality control parameters for industrial-scale production include monitoring residual solvents, heavy metal content, and polymorphic forms.
From a biochemical perspective, the nitroindolinone core structure interacts with various biological targets. While not itself a pharmaceutical active ingredient, it serves as a crucial intermediate for compounds being studied in neurodegenerative disease research and anti-inflammatory drug development. The electron-withdrawing nitro groups influence the compound's bioavailability and metabolic stability, factors that medicinal chemists carefully consider when designing drug candidates.
Safety assessments of 5,7-Dinitroindolin-2-one indicate standard handling precautions for laboratory chemicals are sufficient. Proper personal protective equipment (PPE) including gloves and eye protection should be used when working with this compound. Storage recommendations suggest keeping the material in a cool, dry place away from strong oxidizers. The compound's environmental fate and biodegradation pathways are subjects of ongoing ecotoxicological studies.
The global market for indole derivatives like 5,7-Dinitroindolin-2-one continues to expand, driven by pharmaceutical R&D investments. Suppliers typically offer this compound in research quantities (100mg to 10g) with purity levels ranging from 95% to 99%. Pricing varies based on purity and scale, with custom synthesis options available for modified derivatives. Analytical certificates (CoA) provided with commercial samples include detailed characterization data meeting international standards.
Future research directions for 5,7-Dinitroindolin-2-one applications may explore its potential in bioimaging probes and smart materials. The compound's fluorescence properties under certain conditions make it interesting for sensor development. Additionally, computational chemistry approaches are being used to predict new reactivity patterns and potential derivatives with enhanced properties. As synthetic methodologies advance, we anticipate broader utilization of this versatile building block in both life sciences and advanced materials.
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